
Application Note: Utilizing MC70 for the
Functional Investigation of ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MC70

Cat. No.: B15569671 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ATP-binding cassette (ABC) transporter superfamily represents a large and vital group of

membrane proteins found across all species, from prokaryotes to humans.[1][2][3] These

transporters play a crucial role in cellular detoxification by actively pumping a wide variety of

substrates, including metabolic products, lipids, and xenobiotics, across cellular membranes.[1]

[2][4] This efflux mechanism is powered by ATP hydrolysis.[1][3][4][5][6] In the context of drug

development and oncology, the overexpression of certain ABC transporters, such as P-

glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and

breast cancer resistance protein (BCRP/ABCG2), is a primary cause of multidrug resistance

(MDR) in cancer cells, leading to the failure of chemotherapy.[4][7][8][9] Therefore, the

identification and characterization of compounds that can modulate the function of these

transporters are of significant interest in overcoming MDR and improving drug efficacy.

MC70 is a novel investigational compound whose potential interaction with ABC transporters is

of interest. This application note provides a framework for utilizing MC70 to study ABC

transporter function, detailing its hypothetical effects and providing protocols for key in vitro

assays.
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ABC transporters contribute to MDR by reducing the intracellular concentration of

chemotherapeutic agents, thereby preventing them from reaching their therapeutic targets.[1]

[7] These transporters possess broad substrate specificity, allowing them to recognize and

extrude a diverse range of structurally unrelated drugs. Understanding how a new chemical

entity like MC70 interacts with these transporters is crucial for predicting its potential as a

chemosensitizing agent or identifying potential drug-drug interactions.

Potential Mechanisms of Action for MC70
MC70 could potentially modulate ABC transporter function through several mechanisms:

Competitive Inhibition: MC70 may bind to the same substrate-binding site as other drugs,

competitively inhibiting their efflux.[8]

Non-competitive Inhibition: MC70 could bind to an allosteric site on the transporter, inducing

a conformational change that inhibits its function without directly competing with the

substrate.[8]

ATPase Inhibition: MC70 might interfere with the ATP binding or hydrolysis at the nucleotide-

binding domains (NBDs), thus cutting off the energy supply for transport.[8]

Substrate: MC70 itself could be a substrate of the ABC transporter, in which case it would be

actively pumped out of the cell.

Experimental Approaches to Characterize MC70-
ABC Transporter Interaction
To elucidate the interaction between MC70 and ABC transporters, a series of in vitro assays

can be performed. These assays are designed to assess the compound's effect on transporter

activity and cell viability. Key experimental approaches include:

ATPase Activity Assays: To determine if MC70 stimulates or inhibits the ATP hydrolysis

activity of the transporter.[5][10]

Vesicular Transport Assays: To directly measure the ATP-dependent transport of a known

substrate into membrane vesicles in the presence of MC70.[3][11]
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Cell-Based Efflux Assays: To assess the ability of MC70 to modulate the accumulation of

fluorescent substrates in cells overexpressing a specific ABC transporter.[7][12]

Cytotoxicity Assays: To evaluate the potential of MC70 to sensitize MDR cells to known

chemotherapeutic agents.

The following sections provide detailed protocols for these assays and illustrative data tables.

Data Presentation
The quantitative data obtained from the described experiments should be summarized for clear

interpretation and comparison.

Table 1: Effect of MC70 on ABC Transporter ATPase Activity

Transporter
Basal ATPase
Activity (nmol
Pi/min/mg)

Verapamil
(Positive
Control)
Stimulated
Activity (nmol
Pi/min/mg)

MC70 (10 µM)
Effect on
Basal Activity
(nmol
Pi/min/mg)

MC70 (10 µM)
Effect on
Verapamil-
Stimulated
Activity (nmol
Pi/min/mg)

P-gp (ABCB1) 30 ± 4 95 ± 8 32 ± 5 45 ± 6

MRP1 (ABCC1) 25 ± 3 70 ± 6 26 ± 4 68 ± 7

BCRP (ABCG2) 40 ± 5 110 ± 10 41 ± 5 55 ± 8

Table 2: Inhibition of Vesicular Transport by MC70

Transporter Substrate
Positive Control
Inhibitor (IC₅₀, µM)

MC70 IC₅₀ (µM)

P-gp (ABCB1) [³H]-Paclitaxel Verapamil (5.2) 12.5

MRP1 (ABCC1)
[³H]-Estradiol-17-β-

glucuronide
MK-571 (0.8) > 50

BCRP (ABCG2) [³H]-Methotrexate Ko143 (0.1) 8.9

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15569671?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/characterization-of-MDR-antiporter-expression-5994-3287EN-agilent.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3920305/
https://www.benchchem.com/product/b15569671?utm_src=pdf-body
https://www.benchchem.com/product/b15569671?utm_src=pdf-body
https://www.benchchem.com/product/b15569671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Effect of MC70 on Intracellular Accumulation of Fluorescent Substrates

Cell Line Transporter
Fluorescent
Substrate

Fold Increase
in
Fluorescence
with Positive
Control

Fold Increase
in
Fluorescence
with MC70 (10
µM)

MCF-7/ADR P-gp Rhodamine 123 15.2 ± 1.8 8.5 ± 1.1

HEK293/MRP1 MRP1 Calcein-AM 10.5 ± 1.2 1.2 ± 0.3

Saos-2/BCRP BCRP Hoechst 33342 20.1 ± 2.5 12.3 ± 1.5

Table 4: Chemosensitization Effect of MC70 in MDR Cancer Cells

Cell Line
Chemotherape
utic Agent

IC₅₀ without
MC70 (nM)

IC₅₀ with MC70
(1 µM) (nM)

Fold Reversal

MCF-7/ADR (P-

gp)
Doxorubicin 850 ± 75 150 ± 20 5.7

NCI-H69AR

(MRP1)
Etoposide 1200 ± 110 1150 ± 98 1.0

H460/MX20

(BCRP)
Mitoxantrone 550 ± 60 95 ± 15 5.8

Experimental Protocols
Protocol 1: ABC Transporter ATPase Activity Assay
Principle: The ATPase activity of ABC transporters is coupled to substrate transport and can be

measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[5][10][13]

Test compounds can either stimulate this activity (if they are substrates) or inhibit it.[13]

Materials:
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Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter of

interest (e.g., P-gp, MRP1, BCRP)

Assay Buffer: 50 mM Tris-MES (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2

mM DTT, 10 mM MgCl₂

ATP solution: 100 mM in water, pH 7.0

MC70 and positive control inhibitors/substrates (e.g., Verapamil for P-gp)

Phosphate detection reagent (e.g., a malachite green-based reagent)

96-well microplates

Procedure:

Thaw the membrane vesicles on ice.

Prepare serial dilutions of MC70 and control compounds in the assay buffer.

In a 96-well plate, add 20 µL of the compound dilutions.

Add 20 µL of membrane vesicles (5-10 µg of total protein) to each well.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding 10 µL of 25 mM Mg-ATP solution (final concentration 5 mM).

Incubate the plate at 37°C for 20 minutes.

Stop the reaction by adding 50 µL of the phosphate detection reagent.

Incubate at room temperature for 20 minutes to allow color development.

Measure the absorbance at 620 nm using a microplate reader.

Construct a standard curve using known concentrations of phosphate to determine the

amount of Pi released.
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Protocol 2: Vesicular Transport Assay
Principle: This assay directly measures the ATP-dependent uptake of a radiolabeled or

fluorescent substrate into inside-out membrane vesicles overexpressing an ABC transporter.[3]

[11] Inhibition of this uptake by a test compound indicates its interaction with the transporter.

Materials:

Membrane vesicles from Sf9 or mammalian cells overexpressing the ABC transporter

Transport Buffer: 10 mM Tris-HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂

Radiolabeled substrate (e.g., [³H]-Paclitaxel for P-gp)

ATP and AMP (as a negative control) solutions

MC70 and positive control inhibitors

Glass fiber filters

Scintillation cocktail and scintillation counter

Procedure:

Prepare reaction mixtures in tubes containing transport buffer, radiolabeled substrate, and

various concentrations of MC70 or a positive control inhibitor.

Add membrane vesicles (20-50 µg protein) to each tube.

Pre-incubate at 37°C for 3 minutes.

Initiate transport by adding ATP (final concentration 4 mM) or AMP as a negative control.

Incubate at 37°C for 5 minutes.

Stop the transport by adding 1 mL of ice-cold stop buffer (transport buffer without MgCl₂).

Rapidly filter the mixture through a glass fiber filter and wash twice with ice-cold stop buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using

a scintillation counter.

Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP

from those in the presence of ATP.

Protocol 3: Cell-Based Fluorescent Substrate Efflux
Assay
Principle: This assay measures the accumulation of a fluorescent substrate in living cells that

overexpress an ABC transporter.[7][12] An effective inhibitor will block the efflux of the dye,

leading to increased intracellular fluorescence.

Materials:

Parental cell line and a cell line overexpressing the ABC transporter of interest

Fluorescent substrates (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, Hoechst

33342 for BCRP)

MC70 and positive control inhibitors

Cell culture medium

Fluorescence microplate reader or flow cytometer

Procedure:

Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

Remove the culture medium and wash the cells with assay buffer (e.g., HBSS).

Add the assay buffer containing various concentrations of MC70 or a positive control inhibitor

and pre-incubate at 37°C for 30 minutes.

Add the fluorescent substrate and incubate at 37°C for 30-60 minutes.

Remove the loading solution and wash the cells three times with ice-cold assay buffer.
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Add fresh assay buffer to each well.

Measure the intracellular fluorescence using a microplate reader at the appropriate excitation

and emission wavelengths.

Protocol 4: Cytotoxicity and Chemosensitization Assay
Principle: This assay determines the ability of MC70 to enhance the cytotoxic effect of a known

anticancer drug in MDR cells. A reduction in the IC₅₀ value of the chemotherapeutic agent in

the presence of MC70 indicates chemosensitization.

Materials:

MDR cancer cell line and its parental sensitive cell line

Chemotherapeutic agent (substrate of the ABC transporter)

MC70

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well plates

Procedure:

Seed cells in 96-well plates and allow them to attach overnight.

Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence

of a fixed, non-toxic concentration of MC70.

Incubate the cells for 48-72 hours.

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

Measure the absorbance or luminescence using a microplate reader.

Calculate the IC₅₀ values from the dose-response curves. The fold reversal (FR) is

calculated as IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + MC70).
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ABC Transporter Efflux Mechanism
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MC70 ATPase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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